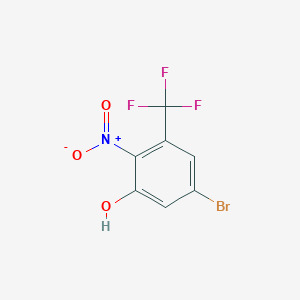

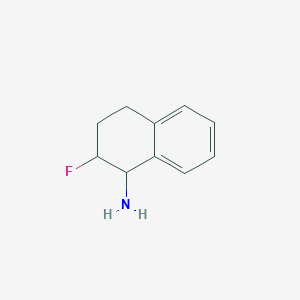

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

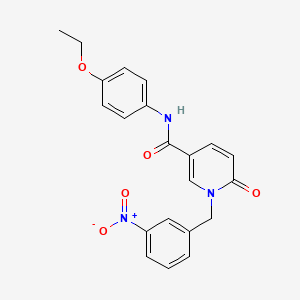

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the CAS Number: 1824337-84-9 . It has a molecular weight of 165.21 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

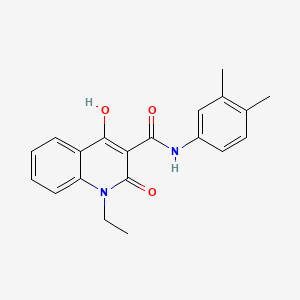

The InChI code for this compound is 1S/C10H12FN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10H,5-6,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Derivative Applications

- Enantioenriched Derivatives Synthesis : Research by Lázaro et al. (2016) focused on creating enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives through two synthetic strategies. Their work highlights the utility of these compounds in asymmetric synthesis and the development of fluorinated 1,3-amino alcohols from a common intermediate, showcasing the versatility of fluorinated naphthalene derivatives in organic synthesis (Lázaro et al., 2016).

Medicinal Chemistry and Pharmacology

- Anti-inflammatory Activity : A study by Sun et al. (2019) on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives revealed their significant potential for inhibitory effects on LPS-induced NO secretion, indicating the therapeutic potential of fluorine-substituted naphthalene derivatives in anti-inflammatory treatments (Sun et al., 2019).

Fluorination Techniques and Chemical Synthesis

- Fluorination and Arylation : Research into electrophilic fluorination of N,N-dimethylaniline and N,N-dimethylnaphthalen-1-amine by Sorokin et al. (2013) explores the reaction pathways and challenges in the fluorination of naphthalene derivatives, providing insights into the synthesis of biaryl and N-demethylated products, which are valuable for developing new synthetic methodologies (Sorokin et al., 2013).

Fluorescence Sensing and Material Science

- Fluorescence Sensing : A study by Ahamed and Ghosh (2011) on fluoroionophores based on naphthalene derivatives demonstrates their application in selective UV-Vis spectral shift and fluorescence enhancement, particularly for Hg(2+) detection. This research underscores the importance of fluorinated naphthalene derivatives in developing advanced fluorescence-based sensors (Ahamed & Ghosh, 2011).

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine are not available in the retrieved data, similar compounds have been used in the development of new series of fluorescent σ2 ligands for σ2 receptor research . This suggests potential future directions in the field of receptor research.

Propiedades

IUPAC Name |

2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10H,5-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAFJGMKSYBXFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2957872.png)

![[3-(Difluoromethyl)oxetan-3-yl]methanol](/img/structure/B2957873.png)

![3-[2-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,8R,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide](/img/structure/B2957876.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2957877.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2957880.png)

![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2957883.png)